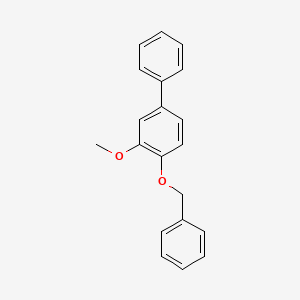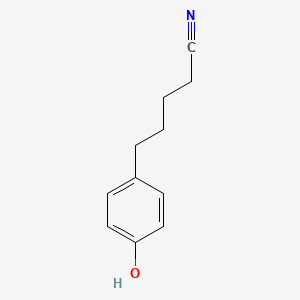
5-(4-Hydroxyphenyl)pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Hydroxyphenyl)pentanenitrile is an organic compound characterized by a hydroxyphenyl group attached to a pentanenitrile chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with a suitable nitrile source under acidic conditions. This reaction typically requires the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency .
化学反应分析
Types of Reactions
5-(4-Hydroxyphenyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, particularly in targeting estrogen receptors.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 5-(4-Hydroxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to estrogen receptors, modulating their activity and influencing cellular processes. The pathways involved often include signal transduction mechanisms that regulate gene expression and cellular responses .
相似化合物的比较
Similar Compounds
- 5-(4-Hydroxyphenyl)hydantoin
- 5-(4-Hydroxyphenyl)pentanoic acid
- 5-(4-Hydroxyphenyl)pentanamide
Uniqueness
5-(4-Hydroxyphenyl)pentanenitrile is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
属性
CAS 编号 |
129649-96-3 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
5-(4-hydroxyphenyl)pentanenitrile |
InChI |
InChI=1S/C11H13NO/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8,13H,1-4H2 |
InChI 键 |
OIDYVFFNWNQZOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCCC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)

![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
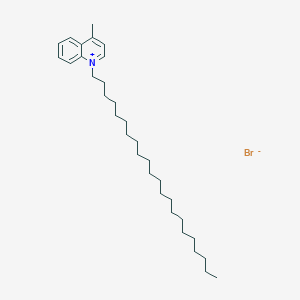
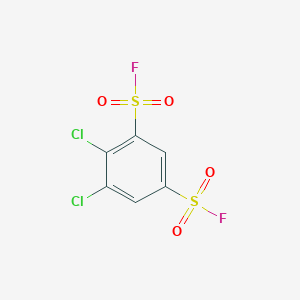
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
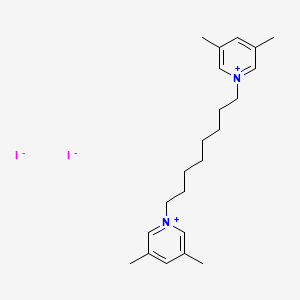
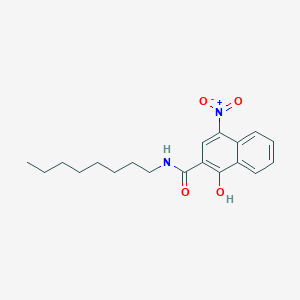

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
